LogP Differentiation vs. Isamoxole and N-Benzyl Analog
N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide has a computed LogP of 3.44 . Isamoxole—the closest pharmacologically characterized analog differing only in the amide substituent—has a LogP of 2.62 (ALOGPS) or 2.4 (ChemAxon) [1]. The N-benzyl analog (CAS 57068-52-7) has LogP 3.83 . Thus, the target compound occupies an intermediate lipophilicity between the more polar isamoxole and the more lipophilic N-benzyl congener.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.4385 (Chemsrc database) |
| Comparator Or Baseline | Isamoxole LogP 2.62 (ALOGPS) / 2.4 (ChemAxon); N-Benzyl analog LogP 3.83 (Molbase) |
| Quantified Difference | ΔLogP = +0.82 to +1.04 vs. isamoxole; ΔLogP = -0.39 vs. N-benzyl analog |
| Conditions | Computed values from database sources; experimental LogP not available for target compound |
Why This Matters
A LogP difference of >0.8 units represents a ~6.3-fold difference in partition coefficient, which materially affects solubility, membrane permeability, and non-specific protein binding in biological assays—making the compound suitable for applications requiring intermediate lipophilicity where isamoxole is too polar and the N-benzyl analog is too lipophilic.
- [1] Human Metabolome Database (HMDB). Isamoxole (HMDB0253591). Predicted LogP 2.62 (ALOGPS), 2.4 (ChemAxon). View Source
